![molecular formula C26H20ClFN2O3 B2493500 N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide CAS No. 866340-15-0](/img/structure/B2493500.png)
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related quinoline and quinazoline derivatives involves several steps, including the formation of the core structure followed by functionalization. For example, the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives showcases a methodology that could be analogous to our compound of interest. These derivatives are synthesized through a multi-step reaction, starting with the formation of the quinazolinone core, followed by acylation and final attachment of the piperazine ring (Mehta et al., 2019).
Molecular Structure Analysis
The molecular structure of similar compounds indicates a close interaction between different functional groups, which can influence the compound's biological activity. For instance, the crystal structure analysis of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide reveals intermolecular interactions that may be critical for binding to biological targets. These interactions include hydrogen bonding and π-π stacking, which could be relevant for the binding efficacy of N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide (Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives typically focus on modifications at various positions to enhance biological activity or solubility. For example, the introduction of fluoro or chloro groups can significantly alter the compound's reactivity and interaction with biological molecules. This modification approach is evident in the synthesis of various quinoline and quinazoline derivatives, highlighting the versatility and reactivity of the core structure (Ding et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, of quinoline derivatives are crucial for their biological application. These properties can be influenced by the compound's molecular structure and the presence of functional groups. The analysis of similar compounds' physical properties can provide insights into the behavior of this compound in biological environments (Gao et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are defined by the compound's molecular structure. The presence of functional groups such as chloro, fluoro, and acetamide can significantly influence these properties. The chemical behavior of related compounds provides a framework for understanding how this compound might interact with biological systems and its potential reactivity (Boechat et al., 2011).
作用机制
未来方向
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as any biological activity it might have. If it has been designed as a drug molecule, future research could involve further optimization of the compound’s structure to improve its efficacy and reduce any potential side effects .
属性
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O3/c1-15-3-4-17(11-16(15)2)25(32)22-13-30(23-10-7-19(28)12-21(23)26(22)33)14-24(31)29-20-8-5-18(27)6-9-20/h3-13H,14H2,1-2H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDSHVSRZMNLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


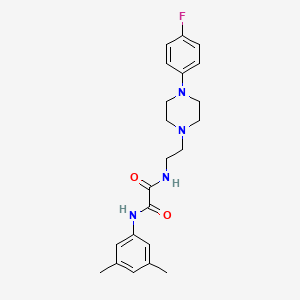
![(4-Amino-5-cyclohexyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2493422.png)
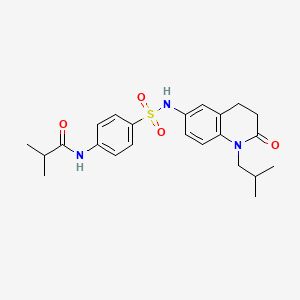
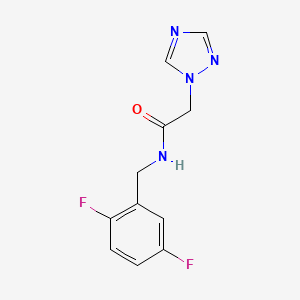

![3-Tert-butyl-7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2493427.png)

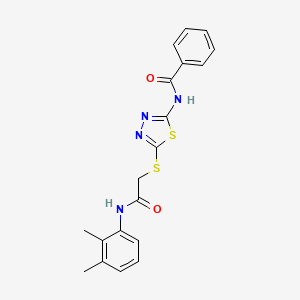
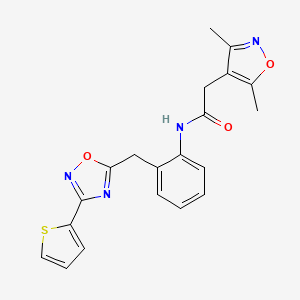

![Benzo[d]thiazol-2-ylmethyl 4-benzoylbenzoate](/img/structure/B2493438.png)

![4-[1-(Difluoromethyl)pyrazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2493440.png)